Methyl 2,4-difluorophenylglyoxylate
Description
Methyl 2,4-difluorophenylglyoxylate is an organofluorine compound featuring a glyoxylate ester backbone substituted with a 2,4-difluorophenyl group. Its structure combines the electron-withdrawing properties of fluorine atoms with the reactivity of the glyoxylate ester, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s fluorinated aromatic ring enhances metabolic stability and bioavailability, traits critical in drug design.
Properties
Molecular Formula |
C9H6F2O3 |
|---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
methyl 2-(2,4-difluorophenyl)-2-oxoacetate |
InChI |
InChI=1S/C9H6F2O3/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4H,1H3 |
InChI Key |
RWDDIFDGBNYGPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The 2,4-difluorophenyl group distinguishes this compound from analogs like 2,4-dichlorophenoxy acetate () and 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (). Key differences include:
- Electron-withdrawing vs. electron-donating substituents: Fluorine’s strong electronegativity increases the electrophilicity of the aromatic ring compared to chlorine or nitro groups, influencing reaction kinetics. For example, logk values (a measure of reaction rate constants) for 2,4-dinitrophenolate in 80% aqueous ethanol at 25°C are significantly higher than those of methyl carbonate derivatives, highlighting substituent-driven reactivity differences .
- Solubility and crystallinity : Methyl 2,4-difluorophenylglyoxylate is likely less polar than carboxylic acid derivatives (e.g., pyrrolidine-3-carboxylic acid in ), resulting in better organic solvent compatibility but lower aqueous solubility.
Data Tables
Table 1. Comparative Physicochemical Properties
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